KDM5A-IN-1 KDM5A-IN-1 KDM5A-IN-1 is a potent and seletive inhibitor of KDM5A.
Brand Name: Vulcanchem
CAS No.: 1905481-36-8
VCID: VC0531659
InChI: InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1
SMILES: O=C(C1CC1)N[C@H]2CN(C(C3=NNC(C(C)C)=C3)=O)CC2
Molecular Formula: C21H28Cl2N4O
Molecular Weight: 423.38

KDM5A-IN-1

CAS No.: 1905481-36-8

Inhibitors

VCID: VC0531659

Molecular Formula: C21H28Cl2N4O

Molecular Weight: 423.38

Purity: >98% (or refer to the Certificate of Analysis)

KDM5A-IN-1 - 1905481-36-8

CAS No. 1905481-36-8
Product Name KDM5A-IN-1
Molecular Formula C21H28Cl2N4O
Molecular Weight 423.38
IUPAC Name N-[(3R)-1-[[5-(1-Methylethyl)-1H-pyrazol-3-yl]carbonyl]-3-pyrrolidinyl]-cyclopropanecarboxamide
Standard InChI InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1
Standard InChIKey CXEXTVGTDZRKJS-LLVKDONJSA-N
SMILES O=C(C1CC1)N[C@H]2CN(C(C3=NNC(C(C)C)=C3)=O)CC2
Appearance Solid powder
Description KDM5A-IN-1 is a potent and seletive inhibitor of KDM5A.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms KDM5A-IN-1; KDM5A IN 1; KDM5AIN1; KDM5A inhibitor-1; KDM5A inhibitor 1;
Reference 1: Liang J, Labadie S, Zhang B, Ortwine DF, Patel S, Vinogradova M, Kiefer JR, Mauer T, Gehling VS, Harmange JC, Cummings R, Lai T, Liao J, Zheng X, Liu Y, Gustafson A, Van der Porten E, Mao W, Liederer BM, Deshmukh G, An L, Ran Y, Classon M, Trojer P, Dragovich PS, Murray L. From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors. Bioorg Med Chem Lett. 2017 Jul 1;27(13):2974-2981. doi: 10.1016/j.bmcl.2017.05.016. Epub 2017 May 5. PubMed PMID: 28512031.
2: Gale M, Sayegh J, Cao J, Norcia M, Gareiss P, Hoyer D, Merkel JS, Yan Q. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance. Oncotarget. 2016 Jun 28;7(26):39931-39944. doi: 10.18632/oncotarget.9539. PubMed PMID: 27224921; PubMed Central PMCID: PMC5129982.
3: Wang C, Wang J, Li J, Hu G, Shan S, Li Q, Zhang X. KDM5A controls bone morphogenic protein 2-induced osteogenic differentiation of bone mesenchymal stem cells during osteoporosis. Cell Death Dis. 2016 Aug 11;7(8):e2335. doi: 10.1038/cddis.2016.238. PubMed PMID: 27512956; PubMed Central PMCID: PMC5108323.
4: Gehling VS, Bellon SF, Harmange JC, LeBlanc Y, Poy F, Odate S, Buker S, Lan F, Arora S, Williamson KE, Sandy P, Cummings RT, Bailey CM, Bergeron L, Mao W, Gustafson A, Liu Y, VanderPorten E, Audia JE, Trojer P, Albrecht BK. Identification of potent, selective KDM5 inhibitors. Bioorg Med Chem Lett. 2016 Sep 1;26(17):4350-4. doi: 10.1016/j.bmcl.2016.07.026. Epub 2016 Jul 19. PubMed PMID: 27476424.
5: Horton JR, Engstrom A, Zoeller EL, Liu X, Shanks JR, Zhang X, Johns MA, Vertino PM, Fu H, Cheng X. Characterization of a Linked Jumonji Domain of the KDM5/JARID1 Family of Histone H3 Lysine 4 Demethylases. J Biol Chem. 2016 Feb 5;291(6):2631-46. doi: 10.1074/jbc.M115.698449. Epub 2015 Dec 8. PubMed PMID: 26645689; PubMed Central PMCID: PMC4742734.
6: Ahmed S, Palermo C, Wan S, Walworth NC. A novel protein with similarities to Rb binding protein 2 compensates for loss of Chk1 function and affects histone modification in fission yeast. Mol Cell Biol. 2004 May;24(9):3660-9. PubMed PMID: 15082762; PubMed Central PMCID: PMC387755.
Last Modified Aug 20 2021
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